5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a synthetic compound belonging to the thiazolidinedione class Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione typically involves the condensation of 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives
Scientific Research Applications
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential algicidal activity against harmful algal blooms
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in target organisms. The compound may also interfere with the integrity of cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloro-4-hydroxybenzylidene)thiazolidine-2,4-dione
- 5-(2-Chloro-4-hydroxybenzylidene)thiazolidine-2,4-dione
- 5-(4-(2-Phenylethoxy)benzylidene)thiazolidine-2,4-dione .
Uniqueness
5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is unique due to the presence of the cyclohexylethoxy group, which imparts distinct physicochemical properties and biological activities compared to other thiazolidinedione derivatives .
Properties
Molecular Formula |
C18H20ClNO3S |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22) |
InChI Key |
DBBGLVJTGXKCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.